Ethyl 1-(3-bromophenyl)-4-(2-(cyclopentylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-[2-(cyclopentylamino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5/c1-2-28-20(27)19-16(29-12-17(25)22-14-7-3-4-8-14)11-18(26)24(23-19)15-9-5-6-13(21)10-15/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUUGJBCXZIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2CCCC2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-bromophenyl)-4-(2-(cyclopentylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core, which is known for its diverse pharmacological activities. The presence of a bromophenyl group and a cyclopentylamino substituent enhances its potential interactions with biological targets.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazine framework have shown promising antibacterial activity against various pathogens. Although specific data on the target compound is limited, related compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study:
A study conducted on a series of pyridazine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The presence of halogen substituents (like bromine) was linked to increased activity due to better binding affinity to target proteins involved in cell cycle regulation.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through the following pathways:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Induction of Apoptosis: Anticancer activity may be mediated by pathways that lead to programmed cell death in malignant cells.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that modifications in the cyclopentyl group can influence solubility and bioavailability. Toxicological assessments are essential to evaluate the safety profile before clinical applications.
Table 2: Pharmacokinetic Parameters of Related Compounds
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~45% |
| Half-life | 6 hours |
| Volume of Distribution | 0.8 L/kg |
Q & A
Q. What are the key challenges in synthesizing Ethyl 1-(3-bromophenyl)-4-(2-(cyclopentylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including pyridazine ring formation, functional group substitutions (e.g., bromophenyl, cyclopentylamino), and esterification. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., hydrolysis of ester groups). Optimization strategies:
- Temperature Control : Maintain ≤60°C during cyclization to prevent decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Catalysis : Employ Pd/C or Cu(I) catalysts for coupling reactions involving the cyclopentylamino group .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁BrN₃O₅: 486.06) .
- IR Spectroscopy : Detects carbonyl stretches (ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC : Validates purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. How does the compound’s chemical stability influence storage and experimental handling?
- Methodological Answer : The compound is sensitive to light, moisture, and acidic/basic conditions due to its ester and amide groups. Recommended protocols:
- Storage : -20°C under inert gas (argon) in amber vials .
- Handling : Use anhydrous solvents (e.g., dried THF) for reactions; avoid aqueous workups unless necessary .
- Stability Tests : Monitor degradation via TLC or HPLC over 72 hours under varying pH/temperature .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Mitigation approaches:
- Dose-Response Curves : Perform triplicate assays across 8–10 concentrations (1 nM–100 μM) to calculate robust IC₅₀ .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor involvement (e.g., COX-2 inhibition) .
- Solubility Adjustments : Optimize DMSO concentration (<1% v/v) to prevent solvent interference .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes:
- Docking : Screen against PDB structures (e.g., COX-2, PDB ID 5KIR) to identify H-bonds with cyclopentylamino and ester groups .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test predictions) .
Q. What synthetic modifications enhance the compound’s pharmacokinetic profile?
- Methodological Answer : Rational design focuses on improving solubility and metabolic stability:
- Ester Hydrolysis : Replace ethyl ester with a tert-butyl group to reduce hepatic clearance .
- Cyclopentylamino Modification : Introduce fluorine atoms to enhance membrane permeability (logP reduction by ~0.5) .
- Prodrug Strategies : Conjugate with PEGylated carriers to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
